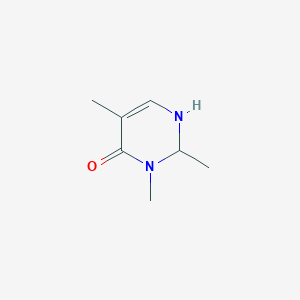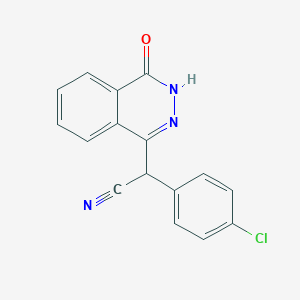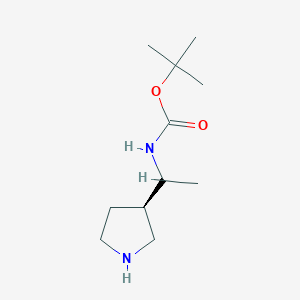![molecular formula C16H8N2O4 B13097081 [5,5'-Bi-1H-indole]-2,2',3,3'-tetrone CAS No. 14735-56-9](/img/structure/B13097081.png)
[5,5'-Bi-1H-indole]-2,2',3,3'-tetrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5,5’-Biindoline]-2,2’,3,3’-tetraone is a complex organic compound characterized by its unique structure, which consists of two indoline units connected through a biindoline linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [5,5’-Biindoline]-2,2’,3,3’-tetraone typically involves multi-step organic reactions. One common method includes the oxidative coupling of indoline derivatives under controlled conditions. The reaction often requires the use of oxidizing agents such as potassium permanganate or ceric ammonium nitrate. The reaction conditions, including temperature, solvent, and reaction time, are carefully optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of [5,5’-Biindoline]-2,2’,3,3’-tetraone may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the compound.
化学反応の分析
Types of Reactions
[5,5’-Biindoline]-2,2’,3,3’-tetraone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the tetraone into more reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ceric ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid derivatives, while substitution reactions can produce a wide range of functionalized indoline compounds.
科学的研究の応用
[5,5’-Biindoline]-2,2’,3,3’-tetraone has a broad range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of [5,5’-Biindoline]-2,2’,3,3’-tetraone involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating electron transfer processes in organic electronic devices. In biological systems, its derivatives may interact with cellular enzymes and receptors, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Indoline-2,3-dione: A simpler indoline derivative with similar structural features.
5,5’-Biindole: Lacks the tetraone functionality but shares the biindoline linkage.
Indigo: A well-known dye with a similar indoline core structure.
Uniqueness
[5,5’-Biindoline]-2,2’,3,3’-tetraone is unique due to its tetraone functionality, which imparts distinct electronic and chemical properties. This makes it particularly valuable in applications requiring specific redox characteristics and structural stability.
特性
CAS番号 |
14735-56-9 |
|---|---|
分子式 |
C16H8N2O4 |
分子量 |
292.24 g/mol |
IUPAC名 |
5-(2,3-dioxo-1H-indol-5-yl)-1H-indole-2,3-dione |
InChI |
InChI=1S/C16H8N2O4/c19-13-9-5-7(1-3-11(9)17-15(13)21)8-2-4-12-10(6-8)14(20)16(22)18-12/h1-6H,(H,17,19,21)(H,18,20,22) |
InChIキー |
QPCDSSGUNCFACB-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1C3=CC4=C(C=C3)NC(=O)C4=O)C(=O)C(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 5-bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13097007.png)

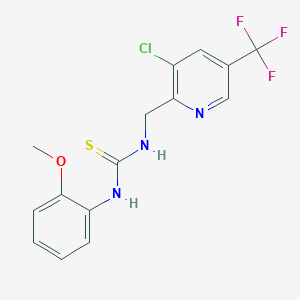
![4-Methyloctahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13097019.png)
![2-[3-(3-Methylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13097024.png)
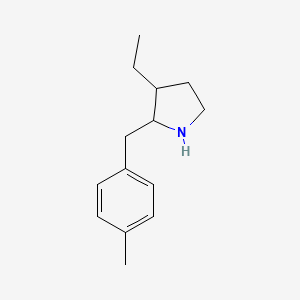
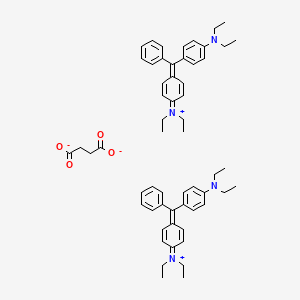
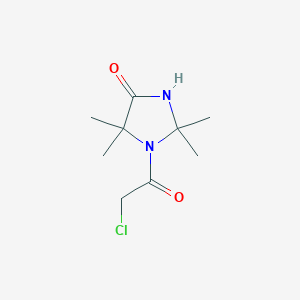
![N-Ethyl-N-Methyl-3-Azaspiro[5.5]Undec-7-En-9-Amine](/img/structure/B13097065.png)
![4-[3-(2,3-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13097077.png)
